molecular formula C23H29N3O7S B2753279 N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide CAS No. 872986-26-0

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2753279
CAS No.: 872986-26-0
M. Wt: 491.56
InChI Key: ROEXYMAZQOWYBJ-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including methoxy, sulfonyl, oxazinan, and oxalamide, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxazinan ring: This can be achieved through the cyclization of appropriate amino alcohols under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the oxazinan ring using sulfonyl chlorides in the presence of a base.

    Attachment of the methoxybenzyl group: This is usually done via nucleophilic substitution reactions.

    Formation of the oxalamide linkage: This final step involves the reaction of the intermediate with oxalyl chloride and subsequent amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The oxazinan ring may facilitate binding to specific receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-methylbenzaldehyde: Shares the methoxy and methyl groups but lacks the sulfonyl and oxazinan functionalities.

    3-Methoxyphenylboronic acid: Contains the methoxy group but differs in its boronic acid functionality.

    4-Methoxyphenethylamine: Similar methoxy group but has an amine instead of the oxazinan and oxalamide groups.

Uniqueness

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific investigations.

Properties

IUPAC Name

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O7S/c1-16-12-19(8-9-20(16)32-3)34(29,30)26-10-5-11-33-21(26)15-25-23(28)22(27)24-14-17-6-4-7-18(13-17)31-2/h4,6-9,12-13,21H,5,10-11,14-15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEXYMAZQOWYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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